phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Kinase inhibition Structure-activity relationship Pyrazole scaffold

phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone (CAS 321998-88-3, Molecular Weight: 342.36 g/mol, Molecular Formula: C20H15N4O2) is a synthetic small molecule belonging to the N‑benzoylpyrazole class. Its structure features a central pyrazole core N‑substituted with a benzoyl group and C‑substituted at position 3 with a 4‑(pyrimidin‑2‑yloxy)phenyl moiety.

Molecular Formula C20H14N4O2
Molecular Weight 342.358
CAS No. 321998-88-3
Cat. No. B2581057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
CAS321998-88-3
Molecular FormulaC20H14N4O2
Molecular Weight342.358
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4
InChIInChI=1S/C20H14N4O2/c25-19(16-5-2-1-3-6-16)24-14-11-18(23-24)15-7-9-17(10-8-15)26-20-21-12-4-13-22-20/h1-14H
InChIKeyBOKLYPJQUXCXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding the Structural Class of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone (CAS 321998-88-3) for Procurement Decisions


phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone (CAS 321998-88-3, Molecular Weight: 342.36 g/mol, Molecular Formula: C20H15N4O2) is a synthetic small molecule belonging to the N‑benzoylpyrazole class. Its structure features a central pyrazole core N‑substituted with a benzoyl group and C‑substituted at position 3 with a 4‑(pyrimidin‑2‑yloxy)phenyl moiety. This scaffold is a privileged pharmacophore in kinase inhibitor research, with pyrazolo‑pyrimidine hybrids being extensively studied in drug discovery . However, publicly available, verifiable quantitative bioactivity data for this specific compound are extremely limited, necessitating a comparator‑based evaluation of its potential differentiation.

The Risk of Uninformed Substitution: Why phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone Cannot Be Replaced by In‑Class Analogs Without Data


The pyrazolo‑pyrimidine/pyrazole‑pyrimidine chemical space is highly sensitive to subtle structural modifications. Replacement of the benzoyl substituent with a 4‑methoxybenzoyl (CAS 321998-83-8) or 3‑methylbenzoyl (CAS 321998-89-4) group, or alteration of the pyrimidinyloxy linker, can drastically shift kinase selectivity profiles, physicochemical properties, and cellular efficacy . Without direct comparative bioactivity data, assuming functional equivalence among these close analogs is scientifically unfounded. Procurement decisions must therefore be anchored to experimentally verified differentiation data for the exact compound, as outlined in the quantitative evidence below.

Quantitative Differentiation Evidence for phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone Against Closest Analogs


Structural Determinant of Kinase Binding: The Unsubstituted Benzoyl Group as a Minimal Pharmacophore Anchor

The target compound's unsubstituted benzoyl group at the pyrazole N1 position provides a minimal steric and electronic profile compared to substituted analogs. In the broader class of N‑benzoylpyrazole kinase inhibitors, removal of substituents on the benzoyl ring has been associated with altered binding modes and reduced off‑target interactions . While direct target‑specific Ki/IC50 data for this compound are not publicly available, the 4‑methoxybenzoyl analog (CAS 321998-83-8) and 3‑methylbenzoyl analog (CAS 321998-89-4) are documented to exhibit divergent biological activity profiles in patent literature , indicating that the unsubstituted phenyl group represents a distinct chemical starting point for kinase inhibitor optimization.

Kinase inhibition Structure-activity relationship Pyrazole scaffold

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Profile Comparison

The target compound (ClogP ≈ 3.8, predicted) exhibits lower lipophilicity than the 4‑methoxybenzoyl analog (ClogP ≈ 4.1, predicted) and the 3‑methylbenzoyl analog (ClogP ≈ 4.5, predicted) . This difference is driven by the absence of the methoxy or methyl substituents, which reduces LogP by approximately 0.3–0.7 log units. Lower lipophilicity is generally associated with improved aqueous solubility and reduced metabolic liability (e.g., CYP450 inhibition), although experimental solubility and metabolic stability data are required for confirmation.

ADME prediction Lipophilicity Drug-likeness

Priority Research and Industrial Application Scenarios for phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone Based on Structural Differentiation


Kinase Profiling Hit‑Finding Campaigns Requiring a Minimalist Benzoyl‑Pyrazole Scaffold

The compound serves as an unadorned core structure for broad‑panel kinase selectivity screening. Its lack of substituents on the benzoyl ring minimizes confounding steric and electronic effects, allowing researchers to establish baseline activity before introducing substituents for affinity and selectivity optimization . Procurement is indicated for laboratories conducting fragment‑based or scaffold‑hopping kinase inhibitor discovery programs.

Physicochemical Benchmarking for ADME Optimization of N‑Benzoylpyrazole Leads

As the least lipophilic member of the close analog series, this compound can serve as a reference point for evaluating the impact of benzoyl ring substitution on solubility, permeability, and metabolic stability . Contract research organizations (CROs) and pharmaceutical development teams may procure this compound to establish baseline ADME parameters in parallel with substituted analogs.

Chemical Probe Development for Target Validation

In the absence of potent off‑target liabilities introduced by bulky substituents, the unsubstituted benzoyl‑pyrazole may exhibit a cleaner pharmacological profile, making it a candidate for initial target engagement studies. Its procurement is justified for academic groups seeking a well‑defined chemical probe for kinase target validation, provided that experimental IC50/Ki data are generated internally.

Quote Request

Request a Quote for phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.